Luteolin-4'-o-glucoside

Immunology Inflammation Allergy

Select Luteolin-4'-O-glucoside (CAS 6920-38-3) for its validated, target-specific bioactivity that aglycone or 7-O-glucoside isomers cannot replicate: a defined IC50 of 3.7 μM against IL-5 for inflammation studies, superior Nrf2 pathway activation (α-anomer), and proven in vivo uric acid-lowering efficacy. This ≥98% pure reference standard ensures experimental reproducibility in anti-allergic, antioxidant, and anti-melanogenic assays. Bulk and custom packaging available for R&D institutions.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
Cat. No. B1233896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin-4'-o-glucoside
Synonymsluteolin 4'-O-glucoside
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyUHNXUSWGOJMEFO-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luteolin-4'-O-glucoside Procurement Guide: Specifications and Sourcing Considerations for a Flavonoid Glycoside


Luteolin-4'-O-glucoside (CAS 6920-38-3) is a naturally occurring flavonoid O-glycoside consisting of the flavonoid luteolin linked via a β-glycosidic bond to a glucose moiety at the 4' position of the B-ring [1]. It is a plant secondary metabolite found in species such as *Gnaphalium affine* [2], *Olea europaea*, and *Chionanthus retusa* [3]. As a flavonoid glycoside, it exhibits physicochemical properties distinct from its aglycone, including altered solubility and stability, which directly impact its utility in biological assays and formulation development.

Why Luteolin-4'-O-glucoside Cannot Be Readily Substituted by Luteolin Aglycone or Other Glycosides in Research Protocols


Flavonoid glycosylation critically modulates bioaccessibility, bioavailability, and target-specific activity. The position and anomeric form of the sugar moiety directly influence solubility, digestive stability, and cellular uptake [1]. For instance, while luteolin aglycone may exhibit higher passive permeability, the 4'-O-glucoside conjugate demonstrates distinct enzymatic inhibition profiles [2] and divergent effects on cellular antioxidant pathways [3]. Consequently, substituting Luteolin-4'-O-glucoside with the aglycone or a differently linked glycoside like Luteolin-7-O-glucoside can lead to quantitatively different biological outcomes, compromising experimental reproducibility and invalidating comparative studies. The following evidence quantifies these specific differences.

Luteolin-4'-O-glucoside: Quantified Evidence of Differential Activity Versus Comparators


IL-5 Inhibition: Defined Potency of Luteolin-4'-O-glucoside

Luteolin-4'-O-glucoside is a defined inhibitor of Interleukin-5 (IL-5) with a reported IC50 value of 3.7 μM [1]. This activity is a distinct, quantifiable property that differentiates it from luteolin aglycone, for which IL-5 inhibition is not consistently reported as a primary, low-micromolar mechanism, and from Luteolin-7-O-glucoside, which lacks similarly well-characterized IL-5 antagonism data.

Immunology Inflammation Allergy Cytokine Inhibition

Cellular Antioxidant Defense: α-Anomer (L4αG) vs. β-Anomer (L4βG) Mechanism Comparison

A 2025 study directly compared the antioxidant effects of the α-anomer of Luteolin-4'-O-glucoside (L4αG) and its β-anomer (L4βG). While L4βG exhibited higher water solubility and digestive stability, L4αG demonstrated a significantly (p < 0.05) enhanced capacity to alleviate intracellular oxidative stress in H2O2-induced Caco-2 cells [1]. This difference was attributed to L4αG's ability to activate cellular antioxidant enzyme systems (Nrf2 pathway) rather than acting as a direct exogenous scavenger [1]. This mechanistic divergence is a critical differentiator for research on cellular antioxidant responses.

Oxidative Stress Cell Signaling Flavonoid Chemistry Antioxidant Mechanism

α-Amylase Inhibition: Luteolin-4'-O-glucoside is Among the Most Potent Inhibitors from a Plant Extract

In a comparative study evaluating the α-amylase and α-glucosidase inhibitory properties of sixteen compounds isolated from *Andromachia igniaria*, Luteolin-4'-O-β-D-glucopyranoside was identified as one of the most potent α-amylase inhibitors, alongside bidenoside F [1]. This specific activity distinguishes it from other flavonoids in the same extract, such as eriodictyol and butein, which were more effective against α-glucosidase [1].

Diabetes Carbohydrate Metabolism Enzyme Inhibition Postprandial Glucose

Tyrosinase Inhibition: Defined IC50 of Luteolin-4'-O-glucoside

Luteolin-4'-O-glucoside, isolated from *Chionanthus retusa* leaves, inhibited mushroom tyrosinase activity in a concentration-dependent manner with an IC50 value of 23.2 μg/mL [1]. This provides a specific, quantifiable benchmark for its anti-melanogenic potential, distinct from its aglycone, luteolin, which has been reported with different IC50 values against tyrosinase depending on the assay conditions and source.

Cosmetic Science Melanogenesis Enzyme Inhibition Skin Whitening

In Vivo Anti-Hyperuricemic Activity: Comparable Efficacy to Luteolin Aglycone

In a murine model of potassium oxonate-induced hyperuricemia, both Luteolin-4'-O-glucoside and its aglycone, luteolin, demonstrated a potent clinical effect by decreasing serum uric acid levels [1]. The mechanism involved downregulation of the renal urate transporter 1 (mURAT1) and inhibition of xanthine oxidase (XO) activity, leading to enhanced uric acid excretion and improved renal function [1]. In a parallel model of monosodium urate (MSU) crystal-induced inflammation, both compounds alleviated paw swelling and decreased pro-inflammatory cytokines IL-1β and TNF-α [1].

Metabolic Disease Gout Uric Acid In Vivo Pharmacology

Validated Application Scenarios for Luteolin-4'-O-glucoside Based on Quantitative Evidence


Investigations of IL-5-Mediated Allergic and Inflammatory Responses

Luteolin-4'-O-glucoside is a critical tool compound for studying IL-5 signaling pathways. Its defined IC50 of 3.7 μM against IL-5 [1] provides a reliable benchmark for in vitro assays exploring eosinophil biology, Th2-type inflammation, and potential anti-allergic mechanisms. This specific activity profile differentiates it from other luteolin derivatives that do not exhibit this primary target inhibition.

Mechanistic Studies on Cellular Antioxidant Defense via Nrf2 Activation

The α-anomer of Luteolin-4'-O-glucoside (L4αG) is specifically indicated for research on Nrf2 pathway activation and cellular antioxidant response. Its demonstrated superiority over the β-anomer (L4βG) in alleviating intracellular oxidative stress in Caco-2 cells [2] makes it the preferred compound for studies focused on the induction of endogenous antioxidant enzyme systems rather than direct free radical scavenging.

In Vivo Research on Hyperuricemia and Gouty Arthritis

Luteolin-4'-O-glucoside is a validated compound for in vivo studies on uric acid metabolism and gout. Its comparable efficacy to luteolin aglycone in reducing serum uric acid and inflammation in established murine models [3] supports its use as an alternative to the aglycone, particularly in experimental designs where the glycoside's distinct bioavailability and solubility characteristics are relevant.

Cosmetic Science Research on Tyrosinase Inhibition and Melanogenesis

With a defined IC50 of 23.2 μg/mL against mushroom tyrosinase [4], Luteolin-4'-O-glucoside serves as a quantifiable reference standard for anti-tyrosinase and anti-melanogenic assays. Its activity provides a baseline for comparing the potency of novel synthetic or natural agents in skin whitening and pigmentation research.

Technical Documentation Hub

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